molecular formula C18H20ClN3S B5850929 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide

4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide

Cat. No. B5850929
M. Wt: 345.9 g/mol
InChI Key: MRLQSZGFQNBNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide, also known as BTCP, is a chemical compound that belongs to the family of piperazine derivatives. This compound has been the subject of scientific research due to its potential therapeutic effects in various medical conditions.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide involves the inhibition of the reuptake of serotonin and dopamine by their respective transporters. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in the modulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide has been shown to have a dose-dependent effect on locomotor activity in rats. It has also been shown to increase the release of dopamine in the prefrontal cortex and the nucleus accumbens, which are regions of the brain involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. However, a limitation of using 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide is its potential toxicity and the need for caution in handling and disposal.

Future Directions

Future research on 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide could focus on its potential therapeutic effects in other medical conditions, such as addiction and pain. Additionally, studies could investigate the structure-activity relationship of 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide and its analogs to identify compounds with improved potency and selectivity. Finally, research could explore the potential use of 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide as a tool compound for studying the role of serotonin and dopamine in the brain.

Synthesis Methods

The synthesis of 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide involves the reaction between 1-benzylpiperazine and 2-chlorobenzoyl isothiocyanate in the presence of a base. The reaction results in the formation of 4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-benzyl-N-(2-chlorophenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic effects in various medical conditions, including depression, anxiety, and schizophrenia. It has been shown to have an affinity for the serotonin transporter and the dopamine transporter, which are key targets for drugs used in the treatment of these conditions.

properties

IUPAC Name

4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c19-16-8-4-5-9-17(16)20-18(23)22-12-10-21(11-13-22)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLQSZGFQNBNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-chlorophenyl)piperazine-1-carbothioamide

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